Dimethyl fluoro(3-oxopentyl)propanedioate
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Overview
Description
Dimethyl fluoro(3-oxopentyl)propanedioate is an organic compound with the molecular formula C10H15FO5 It is a derivative of propanedioic acid, featuring a fluoro group and a 3-oxopentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl fluoro(3-oxopentyl)propanedioate typically involves the alkylation of enolate ions. One common method is the reaction of dimethyl malonate with a suitable alkyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl fluoro(3-oxopentyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl fluoro(3-oxopentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl fluoro(3-oxopentyl)propanedioate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: Another β-keto ester, commonly used in organic synthesis.
Methyl fluoroacetate: A related compound with a fluoro group, used in different chemical reactions.
Uniqueness
Dimethyl fluoro(3-oxopentyl)propanedioate is unique due to the presence of both a fluoro group and a 3-oxopentyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88942-62-5 |
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Molecular Formula |
C10H15FO5 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
dimethyl 2-fluoro-2-(3-oxopentyl)propanedioate |
InChI |
InChI=1S/C10H15FO5/c1-4-7(12)5-6-10(11,8(13)15-2)9(14)16-3/h4-6H2,1-3H3 |
InChI Key |
ZLNIVVONRABUNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(C(=O)OC)(C(=O)OC)F |
Origin of Product |
United States |
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